3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

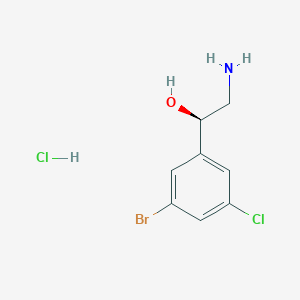

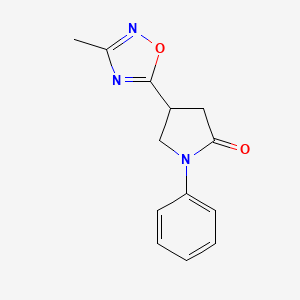

The compound 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of various functional groups such as chlorophenyl, methoxyphenyl, methylsulfanyl, and a thiophene carboxamide moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and functional groups that are mentioned.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of zwitterions, as seen in the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate . The synthesis of thiophene derivatives, such as those mentioned in the synthesis of Schiff bases , involves the Gewald reaction, which is a versatile method for constructing thiophene rings. This suggests that the synthesis of the compound may also involve similar strategies, utilizing reactive intermediates and specific conditions to incorporate the various substituents onto the thiophene core.

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing chlorophenyl groups, is often stabilized by intramolecular hydrogen bonds . The presence of these bonds can influence the overall conformation and stability of the molecule. The thiophene ring, a common feature in these compounds, can adopt various conformations, including half-chair as seen in the benzothiazine derivatives . Therefore, the molecular structure of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide would likely be influenced by similar intramolecular interactions and steric effects.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For instance, the exo-methylene groups in the polyamide resulting from the copolymerization of methoxyallene with 4-chlorophenyl isocyanate are highly reactive . Similarly, the methylsulfanyl and methoxy groups in the compound of interest could participate in various chemical reactions, potentially serving as sites for further functionalization or participating in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be a result of the collective influence of its functional groups. The presence of the chlorophenyl group could impart certain electronic characteristics, as well as affect the compound's polarity and solubility. The methoxy and methylsulfanyl groups could also influence the solubility and potential for intermolecular interactions. The thiophene ring is known to contribute to the aromaticity and electronic properties of compounds, which could be relevant for applications in conducting polymers, as suggested by the synthesis of thiophene derivatives with potential use in electronics .

Scientific Research Applications

Chemical Structure and Properties

- The chemical and spectroscopic properties of related compounds, such as 3-hydroxythiophenes, indicate solvent-dependent equilibrium between tautomers and their reactivity to electrophiles, which may be relevant for the compound (Hunter & McNab, 2010).

Synthesis and Characterization

- Research on similar compounds, such as N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, shows the importance of synthesizing and characterizing derivatives for potential applications. These processes involve spectroscopy and crystallography (Özer et al., 2009).

Biological Applications

- Similar compounds, like pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, are being synthesized and characterized for potential pharmacological applications, indicating a potential area of research for 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide in biomedical fields (Khalifa et al., 2017).

Applications in Materials Science

- Derivatives of thiophene, like electrochemically polymerized terthiophene derivatives, demonstrate applications in materials science, suggesting a similar potential for the compound (Visy et al., 1994).

Antimicrobial Potential

- Compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have been synthesized and shown significant antibacterial activity, implying a similar antimicrobial research avenue for 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide (Osarumwense, 2022).

properties

IUPAC Name |

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylsulfanylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S2/c1-23-15-9-7-14(8-10-15)21-19(22)18-16(11-17(24-2)25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSFXXKZYMGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(S2)SC)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)